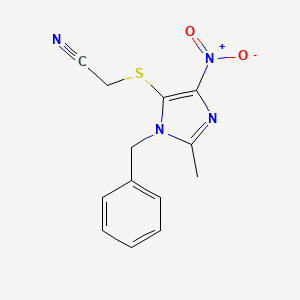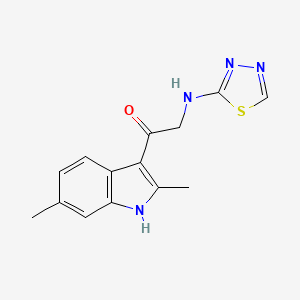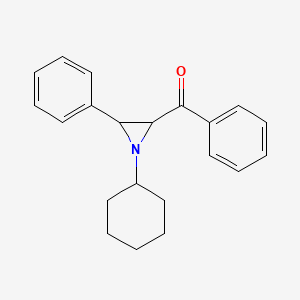
Acetonitrile, ((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)thio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetonitrile, ((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)thio)- is a complex organic compound that features an imidazole ring substituted with a benzyl group, a methyl group, and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile, ((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)thio)- typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve large-scale synthesis using similar catalytic processes and reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
Acetonitrile, ((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)thio)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to remove the nitro group or to modify the imidazole ring.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like sodium hydride for substitution reactions. The conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of substituted imidazole derivatives.
科学的研究の応用
Acetonitrile, ((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)thio)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and catalysts.
作用機序
The mechanism of action for acetonitrile, ((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)thio)- involves its interaction with molecular targets through its functional groups. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in medicinal chemistry .
類似化合物との比較
Similar Compounds
Imidazole: A simpler compound with similar core structure but lacking the benzyl, methyl, and nitro substitutions.
Benzylimidazole: Similar but without the nitro group.
Nitroimidazole: Similar but without the benzyl and methyl groups.
Uniqueness
Acetonitrile, ((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)thio)- is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
77952-79-5 |
|---|---|
分子式 |
C13H12N4O2S |
分子量 |
288.33 g/mol |
IUPAC名 |
2-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C13H12N4O2S/c1-10-15-12(17(18)19)13(20-8-7-14)16(10)9-11-5-3-2-4-6-11/h2-6H,8-9H2,1H3 |
InChIキー |
YUPALGLTKSVHKV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(N1CC2=CC=CC=C2)SCC#N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-Methylbenzene-1-sulfonyl)oxy]-N-phenylaniline](/img/structure/B14170221.png)

![7-Phenyltetrazolo[1,5-b][1,2,4]triazine](/img/structure/B14170232.png)
![5,5'-[(2-hydroxyphenyl)methanediyl]dipyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170233.png)



![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B14170260.png)
![4,4'-[(2,4-Dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoic acid](/img/structure/B14170263.png)
![2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid](/img/structure/B14170274.png)




